
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate is an organic compound with the molecular formula C14H20BrNO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) linked to a tert-butyl group, a 2-bromophenyl group, and a cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-bromophenyl)propylamine and cyclopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms with the bromine atom replaced by hydrogen or other groups.
Substitution: Substituted products with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl and cyclopropyl groups may contribute to the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-bromopropylcarbamate: Similar structure but lacks the cyclopropyl group.
tert-Butyl (3-iodophenyl)propylcarbamate: Similar structure with iodine instead of bromine.
tert-Butyl (3-(2-chlorophenyl)propyl)(cyclopropyl)carbamate: Similar structure with chlorine instead of bromine.
Uniqueness
tert-Butyl (3-(2-bromophenyl)propyl)(cyclopropyl)carbamate is unique due to the presence of both the bromophenyl and cyclopropyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s reactivity, stability, and interactions with molecular targets.
Propiedades
Fórmula molecular |
C17H24BrNO2 |
|---|---|
Peso molecular |
354.3 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(2-bromophenyl)propyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19(14-10-11-14)12-6-8-13-7-4-5-9-15(13)18/h4-5,7,9,14H,6,8,10-12H2,1-3H3 |
Clave InChI |
AEFLONZLKXWDKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1Br)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


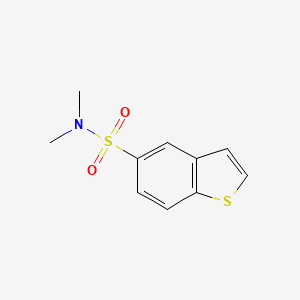
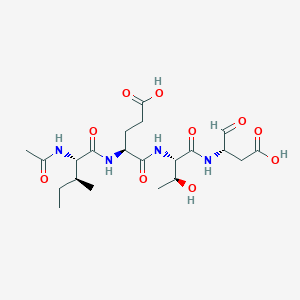
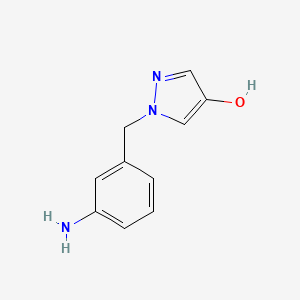
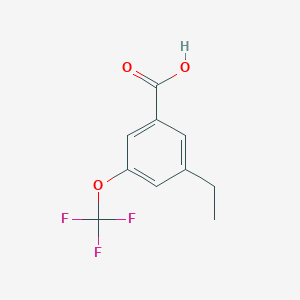
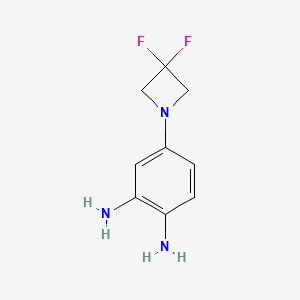
![[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13723904.png)
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride](/img/structure/B13723908.png)
![2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole](/img/structure/B13723919.png)
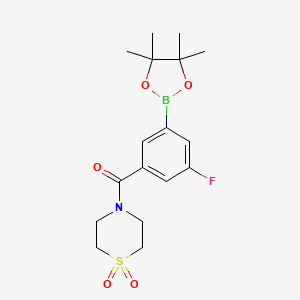
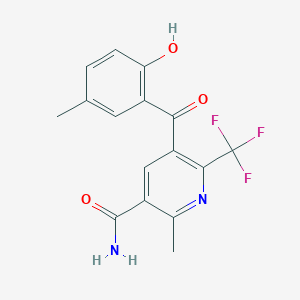
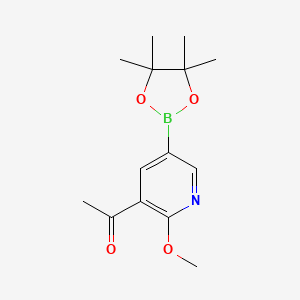
pyrimidin-2-one;hydrochloride](/img/structure/B13723938.png)
![sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13723951.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13723956.png)
